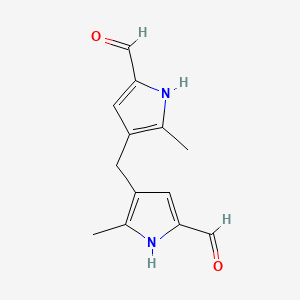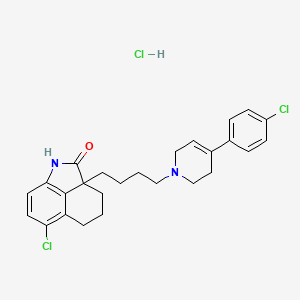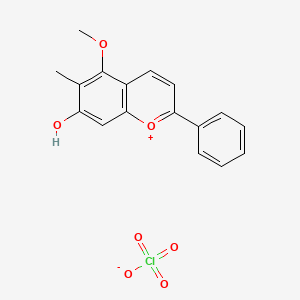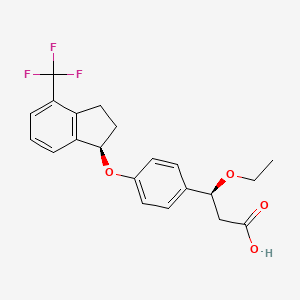![molecular formula C24H30ClN7O4S B607270 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-24-8](/img/structure/B607270.png)
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Übersicht
Beschreibung
Edoxaban Isomer is an impurity of Edoxaban, a novel inhibitor of factor Xa.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide and related compounds are involved in the formation of complex heterocycles containing nitrogen or sulfur, which are significant in the synthesis of pharmacologically relevant molecules. The spectroscopic investigation has shown that these compounds often exist as a mixture of amide conformers in solution, with specific structures depending on the reaction conditions and intermediates involved in their synthesis (Solov’eva et al., 1993).
Medicinal Chemistry and Pharmacological Potential
While avoiding specifics about drug use, dosage, and side effects, it's notable that compounds related to this compound are being researched for their potential biological activities. These compounds are involved in the synthesis of factor Xa inhibitors, with potential applications in managing coagulation disorders. The structure-activity relationship of these compounds is being explored to enhance their pharmacological properties (Haginoya et al., 2004).
Crystallography and Material Sciences
Compounds in this chemical class have also been the subject of crystallographic studies to understand their structural properties better. For example, specific derivatives have been synthesized and analyzed using X-ray crystallography, providing insights into their molecular geometry, intermolecular interactions, and potential applications in material sciences (Anuradha et al., 2014).
Wirkmechanismus
Target of Action
Edoxaban Isomer, also known as N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .
Mode of Action
Edoxaban Isomer acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is highly selective, competitive, and concentration-dependent .
Biochemical Pathways
The inhibition of Factor Xa by Edoxaban Isomer disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This disruption leads to a decrease in thrombin generation and a range of platelet activation parameters, ultimately reducing the risk of clot formation .
Pharmacokinetics
Edoxaban Isomer exhibits linear and predictable pharmacokinetics . After oral administration, it quickly reaches peak plasma concentrations within 1.0–2.0 hours . The drug has high oral bioavailability, approximately 62%, and is predominantly absorbed from the upper gastrointestinal tract . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Both renal and non-renal pathways contribute almost equally to its clearance .
Result of Action
The primary result of Edoxaban Isomer’s action is the reduction of stroke and systemic embolism (SE) risk in patients with nonvalvular atrial fibrillation (NVAF) and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant . It has been shown to be non-inferior to warfarin in these indications .
Action Environment
Strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, can increase the exposure of edoxaban isomer, requiring a dose reduction by 50% to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban Isomer may also increase in patients with a body weight ≤60 kg and moderate renal impairment .
Biochemische Analyse
Biochemical Properties
Edoxaban Isomer plays a crucial role in biochemical reactions by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The compound interacts with factor Xa through a highly selective and competitive binding mechanism, which is concentration-dependent . Additionally, Edoxaban Isomer exhibits minimal interaction with other enzymes and proteins, ensuring its specificity and reducing the risk of off-target effects .
Cellular Effects
Edoxaban Isomer influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting factor Xa, it disrupts the coagulation cascade, leading to reduced thrombin generation and fibrin formation . This effect is crucial in preventing thromboembolic events in patients with conditions such as atrial fibrillation and venous thromboembolism . Furthermore, Edoxaban Isomer has been shown to affect cell signaling pathways involved in platelet activation and aggregation, thereby modulating cellular responses to injury and inflammation .
Molecular Mechanism
The molecular mechanism of Edoxaban Isomer involves its selective inhibition of factor Xa. The compound binds to the active site of factor Xa, preventing its interaction with prothrombin . This binding is reversible and highly specific, ensuring that the inhibition is both effective and controlled . Additionally, Edoxaban Isomer does not significantly affect other coagulation factors, which contributes to its safety profile . The inhibition of factor Xa by Edoxaban Isomer leads to a decrease in thrombin generation, ultimately reducing the formation of blood clots .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Edoxaban Isomer have been observed to change over time. The compound exhibits a rapid onset of action, with peak plasma concentrations achieved within 1-2 hours of administration . Its stability and degradation are influenced by factors such as pH and temperature, with the compound remaining stable under physiological conditions . Long-term studies have shown that Edoxaban Isomer maintains its anticoagulant effects over extended periods, with minimal accumulation and consistent efficacy .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Edoxaban Isomer vary with different dosages. At lower doses, the compound effectively inhibits factor Xa and reduces thrombin generation without causing significant adverse effects . At higher doses, there is an increased risk of bleeding and other toxic effects . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing the risk of adverse outcomes .
Metabolic Pathways
Edoxaban Isomer is metabolized through several pathways, including hydrolysis, conjugation, and oxidation by enzymes such as CYP3A4 . Metabolism is a minor clearance pathway for Edoxaban Isomer, with renal excretion being the primary route of elimination . The compound’s metabolites do not significantly contribute to its pharmacological effects, ensuring that the parent compound remains the primary active form in the body .
Transport and Distribution
The transport and distribution of Edoxaban Isomer within cells and tissues are mediated by transporters such as p-glycoprotein . The compound is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . Once absorbed, Edoxaban Isomer is distributed throughout the body, with a steady-state volume of distribution of approximately 107 L . The compound’s distribution is influenced by factors such as renal function and plasma protein binding .
Subcellular Localization
Edoxaban Isomer’s subcellular localization is primarily within the cytoplasm, where it exerts its anticoagulant effects by inhibiting factor Xa . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively reach its site of action within the cell . This localization is crucial for the compound’s ability to modulate the coagulation cascade and prevent thrombus formation .
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-FRFSOERESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



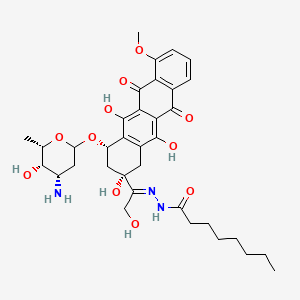




![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
